4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
carfentrazone-ethyl , belongs to the class of herbicides. Its chemical formula is C₁₃H₁₀Cl₂F₃N₃O₃ with a molecular weight of 384.14 g/mol . Carfentrazone-ethyl is used primarily as a post-emergence herbicide to control broadleaf weeds in various crops and non-crop areas .
Preparation Methods
Carfentrazone-ethyl can be synthesized through several routes. One common method involves the reaction of 2-chloro-5-methylphenol with chloroacetyl chloride to form the intermediate 2-chloro-5-methylphenoxyacetyl chloride. This intermediate then reacts with furan-2-carbaldehyde to yield the desired product. The reaction conditions typically involve refluxing the reactants in suitable solvents, such as dichloromethane or acetonitrile .
Chemical Reactions Analysis
Carfentrazone-ethyl undergoes various chemical reactions:
Aryl Ether Formation: The reaction between 2-chloro-5-methylphenol and furan-2-carbaldehyde forms the aryl ether linkage.
Esterification: The final compound is an ester, formed by the reaction of the intermediate with ethanol.
Stabilization: The trifluoromethyl group enhances the compound’s stability and herbicidal activity.
Common reagents include chloroacetyl chloride, furan-2-carbaldehyde, and ethanol. The major product is carfentrazone-ethyl itself.
Scientific Research Applications
Carfentrazone-ethyl finds applications in:
Agriculture: Effective against broadleaf weeds in crops like wheat, corn, soybeans, and rice.
Turf Management: Used on golf courses, lawns, and sports fields.
Weed Control in Non-Crop Areas: Controls weeds in industrial sites, railways, and roadsides.
Mechanism of Action
Carfentrazone-ethyl inhibits the enzyme protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in plants. This leads to cell membrane damage, oxidative stress, and eventual weed death.
Comparison with Similar Compounds
Carfentrazone-ethyl stands out due to its trifluoromethyl group, which enhances herbicidal activity. Similar compounds include sulfentrazone and flumioxazin.
Properties
Molecular Formula |
C24H15ClF3N5O2S |
---|---|
Molecular Weight |
529.9 g/mol |
IUPAC Name |
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C24H15ClF3N5O2S/c1-11-3-5-14(25)16(7-11)34-9-13-4-6-15(35-13)21-31-22-20-19(29-10-33(22)32-21)18-12(2)8-17(24(26,27)28)30-23(18)36-20/h3-8,10H,9H2,1-2H3 |
InChI Key |
QCJBPRYLEDAVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)(F)F)C |
Origin of Product |
United States |
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